Introduction to 2-Chloro-6-(trifluoromethyl)pyrazine
Introduction to 2-Chloro-6-(trifluoromethyl)pyrazine
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyrazine for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)pyrazine, identified by CAS Number 61655-69-4.[1][2][3][4][5] As a key building block in modern medicinal chemistry, this fluorinated pyrazine derivative offers a unique combination of properties desirable for the development of novel therapeutics. The strategic incorporation of a trifluoromethyl group enhances metabolic stability and binding affinity, while the pyrazine core acts as a crucial pharmacophore and the chloro substituent provides a reactive handle for molecular elaboration.[6] This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a detailed synthetic protocol, explores its applications in drug discovery, outlines methods for its spectroscopic characterization, and establishes rigorous safety and handling procedures.
The landscape of contemporary drug discovery is increasingly reliant on the use of fluorinated heterocyclic scaffolds to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] Among these, 2-Chloro-6-(trifluoromethyl)pyrazine has emerged as a particularly valuable intermediate. The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in biologically active molecules and approved drugs. The introduction of a trifluoromethyl (-CF3) group, one of the most important substituents in medicinal chemistry, often imparts increased lipophilicity, improved metabolic stability against oxidative degradation, and enhanced binding affinity to target proteins.[6][7] Furthermore, the chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This guide aims to serve as a senior-level resource, consolidating the essential technical knowledge required to effectively utilize this powerful chemical tool in a research and development setting.
Physicochemical and Computational Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of 2-Chloro-6-(trifluoromethyl)pyrazine are summarized below. The predicted high lipophilicity (LogP) and low topological polar surface area (TPSA) suggest good potential for cell membrane permeability, a critical attribute for orally bioavailable drugs.
| Property | Value | Source |
| CAS Number | 61655-69-4 | [1][2][3][4] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1][2][3][4] |
| Molecular Weight | 182.53 g/mol | [1][2][3][4] |
| Appearance | Clear, colourless liquid | [2] |
| Boiling Point | 135 - 141.2 °C (Predicted) | [2][8][9] |
| Density | ~1.504 g/cm³ (Predicted) | [2][9] |
| pKa | -3.13 (Predicted) | [2][9] |
| LogP | 2.1488 (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| SMILES | FC(C1=CN=CC(Cl)=N1)(F)F | [1] |
| InChIKey | ZCRFOAFODJMVOG-UHFFFAOYSA-N | [8] |
Synthesis and Mechanistic Considerations
The preparation of 2-Chloro-6-(trifluoromethyl)pyrazine is a critical process for its utilization. While various synthetic routes may exist, a common approach involves the transformation of a corresponding picoline precursor through chlorination and fluorination steps. A foundational synthesis was reported in the Journal of Medicinal Chemistry.[8][10]
Conceptual Synthetic Workflow
The synthesis of trifluoromethyl-heterocycles often begins with a methyl-substituted precursor. The methyl group undergoes exhaustive chlorination to a trichloromethyl group, which is then subjected to a halogen exchange (Halex) reaction to yield the desired trifluoromethyl group.
Caption: Conceptual workflow for the synthesis of 2-Chloro-6-(trifluoromethyl)pyrazine.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is based on established chemical transformations for producing trifluoromethyl-substituted heterocycles.[11][12]
-
Chlorination of the Methyl Group:
-
Rationale: The initial step involves converting the methyl group of a suitable picoline or pyrazine precursor into a trichloromethyl group. This is a radical substitution reaction, typically initiated by UV light or a radical initiator in the presence of a chlorinating agent like sulfuryl chloride or N-chlorosuccinimide.
-
Procedure: To a solution of the starting material (e.g., 2-chloro-6-methylpyrazine) in a suitable solvent like carbon tetrachloride, add a radical initiator (e.g., AIBN). Heat the mixture to reflux and add the chlorinating agent portion-wise while irradiating with a UV lamp. Monitor the reaction by GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure. The crude trichloromethyl intermediate is often used in the next step without further purification.
-
-
Halogen Exchange (Fluorination):
-
Rationale: The Swarts reaction is a classic method for converting trichloromethyl groups to trifluoromethyl groups. It employs a fluorinating agent, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity.[11]
-
Procedure: In a flask equipped for distillation, carefully heat a mixture of antimony trifluoride and a catalytic amount of antimony pentachloride. Add the crude 2-chloro-6-(trichloromethyl)pyrazine intermediate dropwise to the heated mixture. The product, being volatile, will distill as it is formed.
-
Work-up: Collect the distillate. Wash the crude product carefully with a dilute aqueous solution of sodium carbonate to neutralize any acidic impurities, followed by water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by fractional distillation to yield pure 2-Chloro-6-(trifluoromethyl)pyrazine.
-
Applications in Drug Discovery
The title compound is not merely an inert scaffold but an active participant in shaping the biological and physical properties of a lead molecule. Its utility stems from the synergistic effects of its three key components.
-
The Trifluoromethyl Group: As a bioisostere for a methyl or ethyl group, the -CF3 moiety increases the molecule's metabolic stability by blocking sites of oxidative metabolism. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding interactions. Its lipophilicity aids in membrane permeation.[6]
-
The Pyrazine Core: This heterocycle is a privileged structure in medicinal chemistry. The two nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring a drug to its biological target. The ring is also relatively resistant to metabolic degradation.
-
The Chloro Substituent: The chlorine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies. Common reactions include Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.
Workflow: Molecular Elaboration via Suzuki Coupling
The following diagram illustrates how 2-Chloro-6-(trifluoromethyl)pyrazine can be used as a substrate in a palladium-catalyzed Suzuki coupling reaction to form a new carbon-carbon bond, a cornerstone of modern drug synthesis.
Caption: Use of the title compound in a Suzuki cross-coupling reaction.
Spectroscopic Characterization Protocol
Confirming the identity and purity of the synthesized compound is paramount. The following protocols outline standard procedures for spectroscopic analysis. The predicted data is based on the analysis of structurally similar compounds.[13]
| Predicted Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.6-8.8 (s, 1H), δ 8.5-8.7 (s, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152-155 (C-Cl), δ 145-148 (q, C-CF₃), δ 142-144 (CH), δ 140-142 (CH), δ 118-122 (q, J ≈ 275 Hz, CF₃) |
| Mass Spec (EI) | m/z 182/184 ([M]⁺, 3:1 ratio), 147 ([M-Cl]⁺) |
NMR Spectroscopy Protocol
-
Objective: To determine the chemical structure and connectivity of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve approximately 10-15 mg of 2-Chloro-6-(trifluoromethyl)pyrazine in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of ~16 ppm. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Accumulate a minimum of 16 scans.
-
¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of ~240 ppm using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a significantly larger number of scans (≥1024) are required.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase and baseline correction. Reference chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Safety, Handling, and Storage
2-Chloro-6-(trifluoromethyl)pyrazine is a hazardous chemical and must be handled with appropriate precautions. The information below is a summary from available Safety Data Sheets (SDS).[14][15][16][17]
| Safety Information Summary | |
| Signal Word | Danger |
| GHS Hazard Statements | H301/H302: Toxic/Harmful if swallowed.[14][16] H312: Harmful in contact with skin.[14] H315: Causes skin irritation.[14][16] H319: Causes serious eye irritation.[14][16] H331: Toxic if inhaled.[14] H335: May cause respiratory irritation.[14][16] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14][16] P270: Do not eat, drink or smoke when using this product.[14][16] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15][16] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[14] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14][15][16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15] P405: Store locked up.[14][15][16] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]
-
Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2][9]
-
Store in a locked cabinet or area accessible only to authorized personnel.[14][15][16]
Conclusion
2-Chloro-6-(trifluoromethyl)pyrazine is a high-value chemical intermediate that embodies several key principles of modern medicinal chemistry. Its unique trifecta of a metabolically robust -CF3 group, a pharmacophoric pyrazine core, and a synthetically versatile chloro handle makes it an indispensable tool for the construction of complex and biologically active molecules. By understanding its properties, synthesis, and safe handling, researchers can fully leverage its potential to accelerate the discovery and development of next-generation pharmaceuticals.
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CHEMFISH TOKYO CO.,LTD. 2-Chloro-6-(trifluoroMethyl)pyrazine - Chemical Intermediate. [Link]
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Amerigo Scientific. 2-Chloro-6-(trifluoromethyl)pyrazine. [Link]
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Chemical Synthesis Database. 2-chloro-6-(trifluoromethyl)pyrazine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
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MDPI. Trifluoromethoxypyrazines: Preparation and Properties. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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